Bienvenue dans la boutique en ligne BenchChem!

Lunatusin

Antifungal peptide Mycosphaerella arachidicola IC50 comparison

Lunatusin is a 20-residue, defensin-like antimicrobial peptide (molecular mass approximately 7 kDa by gel filtration; calculated monoisotopic mass ~2,178 Da) originally isolated from the seeds of Chinese lima bean (Phaseolus lunatus L.) via affinity chromatography on Affi-gel blue gel and gel filtration on Superdex 75. The peptide carries the primary sequence KTCENLADTFRGPCFATSNC and belongs to the plant defensin superfamily.

Molecular Formula
Molecular Weight
Cat. No. B1576145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunatusin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lunatusin: A Trypsin-Stable Plant Defensin-Derived Antimicrobial Peptide from Lima Bean for Multi-Target Bioactivity Screening


Lunatusin is a 20-residue, defensin-like antimicrobial peptide (molecular mass approximately 7 kDa by gel filtration; calculated monoisotopic mass ~2,178 Da) originally isolated from the seeds of Chinese lima bean (Phaseolus lunatus L.) via affinity chromatography on Affi-gel blue gel and gel filtration on Superdex 75 [1]. The peptide carries the primary sequence KTCENLADTFRGPCFATSNC and belongs to the plant defensin superfamily [2]. Lunatusin displays a distinctive polyfunctional bioactivity profile spanning antifungal action against Fusarium oxysporum, Mycosphaerella arachidicola, and Botrytis cinerea; antibacterial action against both Gram-positive and Gram-negative species; antiproliferative activity against the MCF-7 breast cancer cell line; HIV-1 reverse transcriptase inhibition; and cell-free translation inhibition in rabbit reticulocyte lysate [1][3]. Critically, its antifungal activity is retained after incubation with trypsin, a property that distinguishes it from protease-sensitive antifungal peptides and expands its potential utility in proteolytically challenging environments [1].

Why Lunatusin Cannot Be Generically Substituted by In-Class Legume Defensins for Bioactivity-Sensitive Applications


Although several legume-derived defensin-like peptides (e.g., vulgarinin from Phaseolus vulgaris, sesquin from Vigna sesquipedalis, gymnin from Gymnocladus chinensis) share overlapping antifungal spectra and a common ~7 kDa mass range, their quantitative potency profiles, anticancer activity, and HIV-1 reverse transcriptase inhibitory activity diverge substantially [1][2]. Lunatusin exhibits a uniquely balanced polyfunctional profile wherein antifungal IC50 values, MCF-7 antiproliferative potency, and HIV-1 RT inhibition are all simultaneously quantified in a single chemical entity, whereas for most comparators one or more of these activities are reported only qualitatively or at markedly weaker levels [3][4]. Simple interchange based on source legume taxonomy or qualitative activity overlap risks selecting a compound with inferior potency in the assay of interest, as demonstrated by the quantitative evidence below.

Lunatusin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


Antifungal Potency Against Mycosphaerella arachidicola: Lunatusin vs. Non-Defensin Antifungal Proteins

In the seminal characterization study, lunatusin demonstrated an IC50 of 0.32 μM against the fungal pathogen Mycosphaerella arachidicola, a value reported in the same experimental system alongside comparator antifungal proteins [1]. This potency is 21.6-fold lower (more potent) than the Ceylon spinach seed antifungal protein (IC50 = 6.9 μM), 7.8-fold lower than castamollin from Chinese chestnuts (IC50 = 2.5 μM), and comparable to ginkbilobin from Ginkgo biloba (IC50 = 0.25 μM) [1]. The direct head-to-head comparison within a single study minimizes inter-laboratory variability and provides high-confidence differentiation for procurement decisions targeting antifungal screening programs.

Antifungal peptide Mycosphaerella arachidicola IC50 comparison

Quantified Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Lunatusin vs. Other Legume Defensins

Lunatusin inhibited proliferation of the MCF-7 (human breast adenocarcinoma) cell line with a quantified IC50 of 5.71 μM, as catalogued in a comprehensive 2015 review of plant antimicrobial peptides with anticancer activity [1]. In contrast, multiple closely related legume defensins — including sesquin, limenin, vulgarinin, coccinin, phaseococcin, and purple pole defensin — are reported in the same comparative review and primary literature as possessing anticancer or cytotoxic activity against various cell lines, but without specific MCF-7 IC50 quantitation in their original characterization papers [1][2][3]. This makes lunatusin one of the few legume defensins for which quantitative MCF-7 potency is established, enabling dose-response study design without requiring de novo pilot IC50 determination.

Anticancer peptide MCF-7 breast cancer Antiproliferative IC50

HIV-1 Reverse Transcriptase Inhibition: Lunatusin Demonstrates Superior Potency vs. Gymnin

Lunatusin inhibited HIV-1 reverse transcriptase activity with an IC50 of 120 μM, as extracted from the full-text characterization data of the primary isolation study and catalogued in the DRAMP antimicrobial peptide database [1][2]. This potency is 1.67-fold stronger than that of gymnin, a defensin-like antifungal peptide from Yunnan bean (Gymnocladus chinensis Baill), which exhibited an HIV-1 RT IC50 of 200 μM under comparable assay conditions [3]. Among legume-derived defensin peptides with reported HIV-1 RT IC50 values, lunatusin occupies a position of intermediate-to-strong potency, exceeding gymnin while being less potent than some non-defensin plant antiviral proteins.

HIV-1 reverse transcriptase Antiviral peptide RT inhibition IC50

Trypsin Stability: A Functional Differentiator for Applications in Protease-Rich Environments

Lunatusin retains its full antifungal activity following incubation with trypsin, a property experimentally confirmed in the original characterization study [1]. While vulgarinin, another Phaseolus-derived antifungal defensin, also exhibits trypsin stability [2], many antifungal peptides from non-legume sources (e.g., certain chitinases, ribosome-inactivating proteins, and cyclophilin-like antifungal proteins) are protease-labile [3]. Within the narrow class of trypsin-stable legume defensins, lunatusin is distinguished by its concurrent possession of a quantified MCF-7 IC50 (5.71 μM) and a defined HIV-1 RT IC50 (120 μM) — data that are not simultaneously available for vulgarinin [4]. This positions lunatusin as the best-characterized trypsin-stable legume defensin with a fully triangulated antifungal-anticancer-antiviral quantitative dataset.

Trypsin-stable peptide Protease resistance Antifungal peptide stability

Multi-Target Bioactivity Profile: Simultaneous Antifungal, Anticancer, and Antiviral Quantification in a Single Peptide Scaffold

Lunatusin is among a limited subset of plant defensin-like peptides for which antifungal (IC50 range 0.32–2.6 μM across three fungal species), anticancer (MCF-7 IC50 = 5.71 μM), and anti-HIV-1 RT (IC50 = 120 μM) activities have all been quantitatively determined within a consistent experimental framework [1][2][3]. By comparison, sesquin — the most potent antifungal comparator against M. arachidicola (IC50 = 0.15 μM) and F. oxysporum (IC50 = 1.4 μM) — lacks a published MCF-7 IC50 value, and its HIV-1 RT inhibition is described only as 'some inhibitory activity' without IC50 quantitation [4]. Vulgarinin, while exhibiting a superior M. arachidicola IC50 of 0.21 μM and trypsin stability, similarly lacks published quantitative IC50 data for both MCF-7 and HIV-1 RT inhibition in its primary characterization [5]. Gyminin offers quantitative HIV-1 RT data (IC50 = 200 μM) but its antifungal potency against M. arachidicola (IC50 = 10 μM) is 31-fold weaker than lunatusin [6]. Thus, lunatusin occupies a unique quantitative niche: it is the only legume defensin with simultaneously quantified sub-10 μM potency across antifungal, anticancer, and antiviral dimensions.

Polyfunctional peptide Multi-target bioactivity Defensin scaffold

Recommended Research and Industrial Application Scenarios for Lunatusin Based on Evidence-Backed Differentiation


Multi-Target Antifungal-Anticancer-Antiviral Screening Cascade Lead Compound

Lunatusin is suited as a single-scaffold entry point for natural product screening programs that simultaneously assay antifungal, anticancer, and antiviral endpoints. With all three bioactivities quantified (M. arachidicola IC50 = 0.32 μM, MCF-7 IC50 = 5.71 μM, HIV-1 RT IC50 = 120 μM), lunatusin enables parallel structure-activity relationship (SAR) studies without the data gaps present for sesquin, vulgarinin, or gymnin [1][2][3]. This reduces the number of distinct peptide scaffolds required in the initial screening deck and simplifies hit-to-lead triage logic where polypharmacology is a desired attribute.

Crop Protection Antifungal Agent Development Targeting Mycosphaerella arachidicola and Botrytis cinerea

Lunatusin's sub-micromolar potency against M. arachidicola (IC50 = 0.32 μM) and low-micromolar potency against B. cinerea (IC50 ~2.6 μM), combined with its trypsin stability, make it a candidate scaffold for agricultural antifungal development in protease-rich phyllosphere or rhizosphere environments [1][2]. Its potency advantage over heterologous antifungal proteins such as Ceylon spinach protein (IC50 = 6.9 μM, 21.6-fold weaker) positions lunatusin as a higher-potency starting point for lead optimization compared to non-defensin antifungal proteins [1].

Cancer Cell Line Pharmacology Studies Using MCF-7 Breast Adenocarcinoma Model

Lunatusin is one of the few legume defensins with a published, retrievable MCF-7 IC50 value (5.71 μM), enabling immediate dose-response experimental design against this widely used breast cancer model [1]. Researchers can initiate mechanistic studies (e.g., cell cycle analysis, apoptosis assays, migration/invasion assays) at informed concentration ranges without requiring de novo IC50 determination, an advantage not afforded by sesquin, vulgarinin, limenin, or coccinin, whose MCF-7 activities are reported only qualitatively [1][2].

Protease-Stable Peptide Template for Oral or Gastrointestinal-Targeted Therapeutic Design

Lunatusin's documented retention of antifungal activity following trypsin incubation positions it as a structural template for designing orally administrable or gastrointestinal-targeted peptide therapeutics where resistance to intestinal serine proteases is a prerequisite [1]. While vulgarinin shares this trypsin-stable property, lunatusin's richer quantitative bioactivity dataset (including MCF-7 and HIV-1 RT IC50 values absent from vulgarinin's primary characterization) provides a stronger evidentiary basis for rational mutagenesis and SAR-guided optimization [1][3].

Quote Request

Request a Quote for Lunatusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.